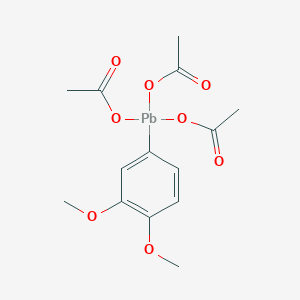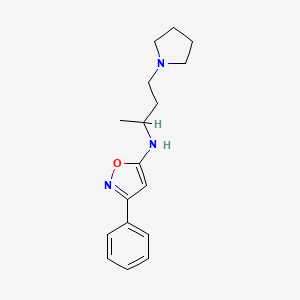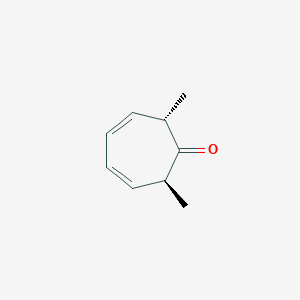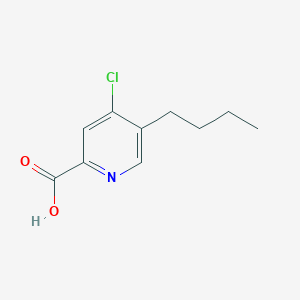
5-Butyl-4-chloropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-chloropyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a butyl group at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-chloropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a ketone is reacted with a chlorinating agent to produce conjugated iminium salts. These salts, upon basic workup, react with ammonium acetate to form the desired chloropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-4-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in the presence of sulfuric acid can be used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Butyl-4-chloropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Butyl-4-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-carboxylic acid: Similar structure but with a chlorine atom at the 2-position and a carboxylic acid group at the 4-position.
5-Chloropyridine-2-carboxylic acid: Similar structure but with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Butyl-4-chloropyridine-2-carboxylic acid is unique due to the presence of the butyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other chloropyridinecarboxylic acids.
Properties
CAS No. |
86873-65-6 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-butyl-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-2-3-4-7-6-12-9(10(13)14)5-8(7)11/h5-6H,2-4H2,1H3,(H,13,14) |
InChI Key |
PEGRJXVVDNTUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(C=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



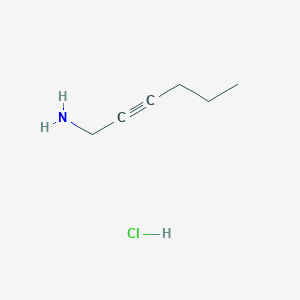
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
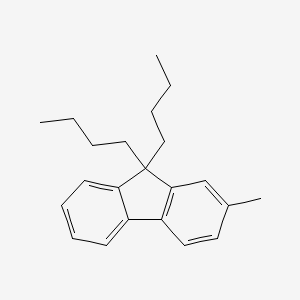
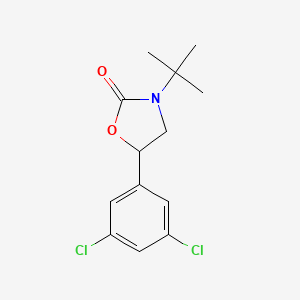
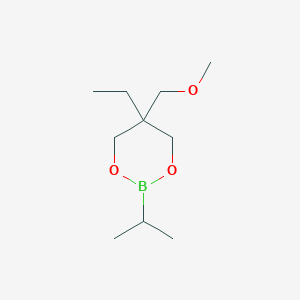

amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
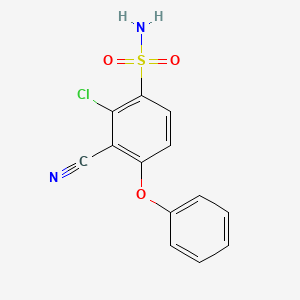
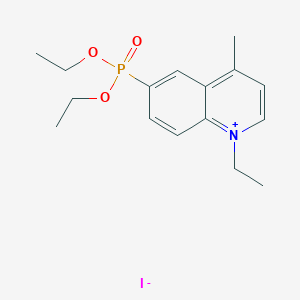
dimethyl-](/img/structure/B14401881.png)
